Pingbeimine C

Catalog No.
S575427
CAS No.
128585-96-6
M.F
C27H43NO6
M. Wt
477.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pingbeimine C

CAS Number

128585-96-6

Product Name

Pingbeimine C

IUPAC Name

(1S,2S,6S,9S,10S,11R,12S,15S,16S,18S,20S,23R,24S)-10,12,14,16,20-pentahydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one

Molecular Formula

C27H43NO6

Molecular Weight

477.6 g/mol

InChI

InChI=1S/C27H43NO6/c1-13-4-5-20-26(3,33)21-15(12-28(20)11-13)16-9-17-22(27(16,34)10-19(21)30)24(32)23(31)18-8-14(29)6-7-25(17,18)2/h13-22,24,29-30,32-34H,4-12H2,1-3H3/t13-,14-,15-,16-,17-,18+,19-,20-,21+,22-,24-,25+,26+,27?/m0/s1

InChI Key

GNDFCKYSZIORHG-UPVWELEFSA-N

SMILES

CC1CCC2C(C3C(CC4(C(C3CN2C1)CC5C4C(C(=O)C6C5(CCC(C6)O)C)O)O)O)(C)O

Synonyms

pingbeimine C

Canonical SMILES

CC1CCC2C(C3C(CC4(C(C3CN2C1)CC5C4C(C(=O)C6C5(CCC(C6)O)C)O)O)O)(C)O

Isomeric SMILES

C[C@H]1CC[C@H]2[C@@]([C@H]3[C@H](CC4([C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4[C@@H](C(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O)C)O)O)O)(C)O

The exact mass of the compound Pingbeimine C is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pingbeimine C (CAS 128585-96-6) is a cevanine-type C-nor-D-homosteroidal alkaloid isolated from the bulbs of plants in the Fritillaria genus, such as Fritillaria ussuriensis Maxim. [REFS-1, REFS-2] As a member of the isosteroidal alkaloid class, it shares a core structure with other prominent Fritillaria compounds like peimine and peiminine, which are known for a range of biological activities, including antitussive, anti-inflammatory, and antitumor effects. [REFS-3, REFS-4] The procurement of specific, purified Fritillaria alkaloids is critical for research targeting defined molecular pathways, as the bioactivity profile is highly dependent on the precise stereochemistry and substitution patterns of the alkaloid structure. [5]

Substituting Pingbeimine C with a crude Fritillaria extract or a more common alkaloid like peimine introduces critical experimental variables that can invalidate research outcomes. The concentration of any single alkaloid within the plant bulb is typically low, often around 0.23% of total components, meaning that achieving an effective dose of Pingbeimine C from an extract would introduce an overwhelming mass of confounding molecules, including other alkaloids, saponins, and polysaccharides. [REFS-1, REFS-2] Furthermore, minor structural differences between alkaloids, such as those separating Pingbeimine C from peimine or peiminine, are known to result in distinct pharmacological activities and potencies, making them non-interchangeable for studies requiring mechanistic clarity or reproducible quantitative data. [2] For any investigation into structure-activity relationships (SAR) or specific molecular targets, the use of a highly purified, structurally confirmed compound like Pingbeimine C is a prerequisite for generating reliable and publishable results.

Structural Specificity: Essential for Reproducible Structure-Activity Relationship (SAR) Studies

Pingbeimine C is a cevanine-type alkaloid structurally distinct from common analogs like peimine (verticine) and peiminine (verticinone). [1] Within the isosteroidal alkaloid class, subtle variations in stereochemistry or the position of hydroxyl and ketone groups are known to cause significant shifts in biological activity, such as anti-inflammatory or cytotoxic potency. [2] For example, studies on a range of Fritillaria ussuriensis alkaloids demonstrated that structurally similar compounds exhibited a wide range of potencies for inhibiting nitric oxide (NO) production, with IC50 values spanning from under 10 µM to significantly higher levels. [2] This demonstrates that biological function is highly sensitive to molecular structure in this compound class.

Evidence DimensionStructural influence on bioactivity
Target Compound DataDefined chemical structure (CAS 128585-96-6).
Comparator Or BaselineClosely related Fritillaria alkaloids (e.g., peimine, peiminine, and others) with distinct structures and varied biological potencies.
Quantified DifferenceNot a direct comparison, but demonstrates that IC50 values for a given endpoint (e.g., NO inhibition) vary significantly based on minor structural changes within the alkaloid class.
ConditionsIn vitro assays on various cell lines (e.g., LPS-stimulated RAW264.7 macrophages).

This structural dependency makes substitution with an analog scientifically invalid for SAR studies or any research aiming to link a specific structure to a specific biological effect.

Purity and Reproducibility: Overcoming the Confounding Variables of Crude Botanical Extracts

The total alkaloid content in the source material, Fritillaria bulbs, is often less than 1%, with Pingbeimine C being just one of many constituents. [REFS-1, REFS-2] To illustrate, achieving a 50 µM experimental concentration of Pingbeimine C (MW 477.6 g/mol ) would require ~24 µg/mL of the pure compound. To obtain this amount from a crude extract where Pingbeimine C might represent a fraction of the 1% total alkaloids would necessitate using a very high concentration of the total extract, introducing a significant mass of bioactive and inert contaminants. These contaminants, including other alkaloids with their own effects (e.g., peimine, peiminine) and other phytochemicals like saponins, make it impossible to attribute observed results to Pingbeimine C alone. [2]

Evidence DimensionPurity and concentration of active compound
Target Compound DataHigh purity solid (typically >98%), allowing for precise formulation of experimental concentrations.
Comparator Or BaselineCrude Fritillaria extract, with low and variable concentrations of Pingbeimine C and high concentrations of confounding phytochemicals.
Quantified DifferenceA pure compound provides a known molar concentration, whereas an extract provides an unquantified dose of the target compound alongside a high load of contaminants.
ConditionsStandard laboratory cell culture or biochemical assays requiring known concentrations of the test agent.

Procuring the purified compound is the only way to ensure experimental reproducibility and generate data where effects can be unambiguously attributed to Pingbeimine C.

Differential Bioactivity Profile: Potential for Novel Anti-Inflammatory Mechanism Discovery

While many Fritillaria alkaloids exhibit anti-inflammatory properties, their potency and potential mechanisms can differ. For instance, peimine is reported to act via inhibition of voltage-dependent K+ channels (Kv1.3) and M2 muscarinic receptors. [1] In contrast, broad screening of alkaloids from Fritillaria ussuriensis shows that different structures have widely varying potencies in inhibiting LPS-induced nitric oxide (NO) production in RAW 264.7 macrophages, a key inflammatory marker. [2] Several novel and known alkaloids from this source showed significant inhibitory effects with IC50 values below 10 µM. [2] This documented functional diversity within the class underscores the value of Pingbeimine C as a distinct chemical entity for screening and mechanism-of-action studies in inflammation, as its specific target profile is not interchangeable with that of peimine or other common analogs.

Evidence DimensionMechanism of Action & Bioactivity
Target Compound DataA distinct chemical structure available for screening in anti-inflammatory and other bioassays.
Comparator Or BaselinePeimine, a related alkaloid with known anti-inflammatory mechanisms involving Kv1.3 and M2 receptors.
Quantified DifferenceThe class exhibits a wide range of potencies (IC50 values) against inflammatory markers like NO, indicating that each unique structure, including Pingbeimine C, likely has a distinct activity level and mechanism.
ConditionsIn vitro inflammation models, such as LPS-stimulated macrophages.

For researchers seeking novel anti-inflammatory agents or exploring pathways not modulated by common alkaloids like peimine, procuring the structurally distinct Pingbeimine C is essential.

Structure-Activity Relationship (SAR) and Medicinal Chemistry Programs

For projects aiming to understand how specific functional groups on the C-nor-D-homosteroidal scaffold influence biological activity. The defined structure of Pingbeimine C provides a critical data point when compared against other analogs to build predictive SAR models for optimizing potency or selectivity. [1]

High-Throughput Screening and Hit-to-Lead Campaigns for Novel Bioactives

In screening campaigns for new therapeutic agents, particularly in oncology or immunology. The documented bioactivity of the isosteroidal alkaloid class, combined with the structural uniqueness of Pingbeimine C, makes it a valuable candidate for identifying novel hits that may have different target engagement profiles than more heavily studied analogs. [2]

Mechanistic Studies Requiring High Purity and Reproducibility

For any basic research into cell signaling or biochemical pathways where the effect of a single, defined molecular entity is required. Using high-purity Pingbeimine C eliminates the confounding variables present in botanical extracts, ensuring that observed results are directly attributable to the compound and can be reliably reproduced. [3]

XLogP3

0.9

Dates

Last modified: 02-18-2024

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